molecular formula C9H8N2O3 B2877903 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 716362-24-2

1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No.: B2877903
CAS No.: 716362-24-2
M. Wt: 192.174
InChI Key: KBECFBQSNOVAKK-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid is a chemical compound belonging to the class of benzodiazepines It features a benzene ring fused to a diazole ring, with a carboxylic acid group and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the benzodiazole ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts such as acids or bases can enhance the yield and purity of the final product.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.

  • Reduction: The compound can undergo reduction to form the corresponding amine derivative.

  • Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed:

  • Carboxylate salts from oxidation.

  • Amines from reduction.

  • Nitrobenzodiazole and bromobenzodiazole from substitution reactions.

Scientific Research Applications

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including neurological disorders.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

  • 1-Methyl-2-oxo-2,3-dihydro-1H-benzotriazole-4-carboxylic acid

Uniqueness: 1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which influences its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-11-6-4-2-3-5(8(12)13)7(6)10-9(11)14/h2-4H,1H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBECFBQSNOVAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2NC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716362-24-2
Record name 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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